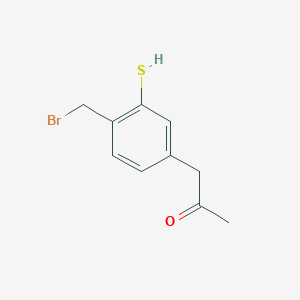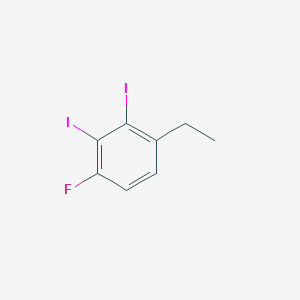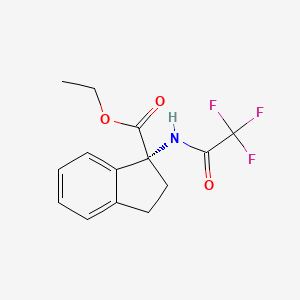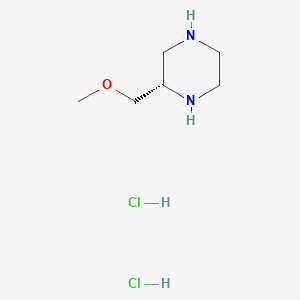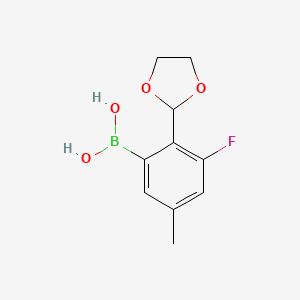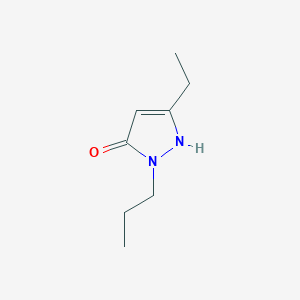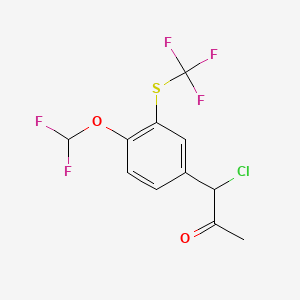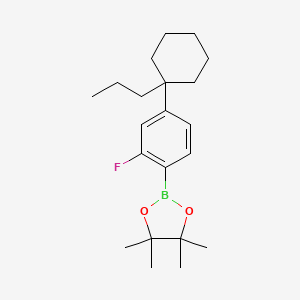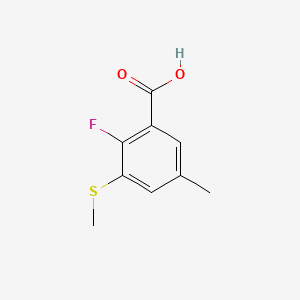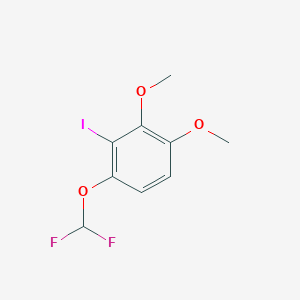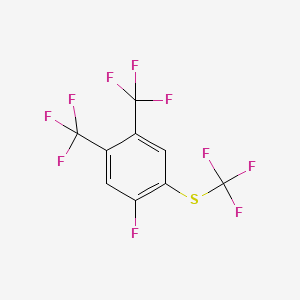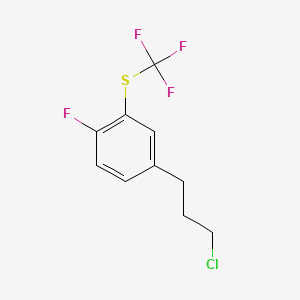
1-(3-Chloropropyl)-4-fluoro-3-(trifluoromethylthio)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chloropropyl)-4-fluoro-3-(trifluoromethylthio)benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring substituted with a 3-chloropropyl group, a fluorine atom, and a trifluoromethylthio group
Vorbereitungsmethoden
The synthesis of 1-(3-Chloropropyl)-4-fluoro-3-(trifluoromethylthio)benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoro-3-(trifluoromethylthio)benzene and 3-chloropropyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent like toluene or tetrahydrofuran (THF). A catalyst such as N,N-dimethylformamide (DMF) may be added to facilitate the reaction.
Reaction Process: The 3-chloropropyl chloride is added dropwise to a solution of 4-fluoro-3-(trifluoromethylthio)benzene in the presence of the catalyst. The reaction mixture is then heated to a specific temperature (e.g., 45°C) and stirred for several hours to ensure complete reaction.
Analyse Chemischer Reaktionen
1-(3-Chloropropyl)-4-fluoro-3-(trifluoromethylthio)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or amines.
Oxidation and Reduction: The trifluoromethylthio group can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can convert it to the corresponding thiol.
Addition Reactions: The benzene ring can undergo electrophilic addition reactions, where electrophiles such as halogens or nitro groups are added to the ring.
Common Reagents and Conditions: Typical reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and various acids and bases.
Wissenschaftliche Forschungsanwendungen
1-(3-Chloropropyl)-4-fluoro-3-(trifluoromethylthio)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Wirkmechanismus
The mechanism of action of 1-(3-Chloropropyl)-4-fluoro-3-(trifluoromethylthio)benzene involves its interaction with specific molecular targets:
Vergleich Mit ähnlichen Verbindungen
1-(3-Chloropropyl)-4-fluoro-3-(trifluoromethylthio)benzene can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(3-Chloropropyl)-3-(trifluoromethyl)benzene and 1-(3-Chloropropyl)-4-(trifluoromethyl)benzene share structural similarities but differ in their substituents and chemical properties.
Eigenschaften
Molekularformel |
C10H9ClF4S |
|---|---|
Molekulargewicht |
272.69 g/mol |
IUPAC-Name |
4-(3-chloropropyl)-1-fluoro-2-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C10H9ClF4S/c11-5-1-2-7-3-4-8(12)9(6-7)16-10(13,14)15/h3-4,6H,1-2,5H2 |
InChI-Schlüssel |
RDDPKKULLLEPDE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1CCCCl)SC(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


